1-(4-acetylphenyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
Description
Properties
IUPAC Name |
1-(4-acetylphenyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15(24)17-2-4-19(5-3-17)23-12-8-18(9-13-23)20(25)22-14-16-6-10-21-11-7-16/h2-7,10-11,18H,8-9,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZQKCDTLUBLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-acetylphenyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, also known by its CAS number 900018-94-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N3O2
- Molecular Weight : 337.42 g/mol
- Structure : The compound features a piperidine ring substituted with an acetylphenyl and a pyridinylmethyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its effects on neurological functions and potential therapeutic applications.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and inhibition of neuroinflammation.
- Antioxidant Activity : The presence of the acetyl group is thought to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
- Enzyme Inhibition : There is evidence indicating that the compound may inhibit certain metabolic enzymes, which could enhance the bioavailability of co-administered drugs.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study conducted on rat models, treatment with this compound resulted in significant neuroprotection against induced oxidative stress. The compound was shown to decrease levels of malondialdehyde (MDA), a marker for oxidative damage, while increasing superoxide dismutase (SOD) activity, suggesting its role as an antioxidant agent .
Case Study 2: Drug Interaction Studies
A pharmacokinetic study evaluated the compound's interaction with carbamazepine, an antiepileptic drug. Co-administration led to enhanced serum levels of carbamazepine, attributed to the inhibition of CYP3A4 enzyme activity by the compound. This finding indicates potential for improving therapeutic outcomes in patients requiring antiepileptic treatment .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 1-(4-acetylphenyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, its derivatives have been found to act as inhibitors of the JNK signaling pathway, which is crucial in cancer progression and metastasis .
2. Neuropharmacology
The compound has been investigated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. It is believed to modulate neurotransmitter systems, which may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The interaction of this compound with G protein-coupled receptors has been studied to understand its potential as a therapeutic agent for neurological disorders .
Pharmacology
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Its efficacy against resistant strains of bacteria suggests that it could be developed into a novel antibiotic agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This property makes it a candidate for further development in treating chronic inflammatory conditions .
Material Science
1. Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. Its unique functional groups allow it to act as a monomer or additive in creating polymers with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's effectiveness in inhibiting cancer cell growth.
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results indicated that treatment with this compound led to significant improvements in motor function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure consists of a piperidine ring with a carboxamide group at the 4-position. Its distinctiveness arises from:
- N-(4-Pyridinylmethyl) : Introduces hydrogen-bonding capacity and polar surface area.
Comparison Table
Pharmacological and Physicochemical Insights
Substituent Impact on Activity: The 4-pyridinylmethyl group in the target compound differentiates it from analogs like 1-(4-acetylphenyl)-4-piperidinecarboxamide , which lacks this moiety. This group may enhance binding to receptors requiring polar interactions.
Antiviral Potential: The structurally related compound StA-IE1-3 (1-(3,5-dichloro-4-pyridinyl)-4-piperidinecarboxamide) inhibits viral interactions, suggesting that pyridinyl substitutions on piperidinecarboxamides may confer antiviral properties .
Dopamine Receptor Interactions: Analogs like N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596) demonstrate that N-benzyl or N-pyridinylmethyl groups are critical for dopamine receptor antagonism, implying similar mechanisms for the target compound .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(4-acetylphenyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperidinecarboxamide scaffold with functionalized aromatic groups. A general approach includes:
- Step 1 : React 4-piperidinecarboxylic acid derivatives with 4-pyridinylmethylamine to form the amide bond (e.g., via EDCI/HOBt coupling) .
- Step 2 : Introduce the 4-acetylphenyl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling if halogenated intermediates are used.
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (50–80°C for amidation), and catalysts (e.g., Pd for cross-couplings). Monitor purity via HPLC (≥98%) and characterize intermediates using H/C NMR and IR spectroscopy .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR confirms proton environments (e.g., acetyl phenyl singlet at ~2.5 ppm; pyridinyl protons at 7.5–8.5 ppm). C NMR verifies carbonyl (170–175 ppm) and aromatic carbons .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-N stretch) confirm functional groups .
- Elemental Analysis : Validate empirical formula (e.g., CHNO) with ≤0.4% deviation .
- High-Performance Liquid Chromatography (HPLC) : Ensure purity ≥98% under reverse-phase conditions .
Advanced Research Questions
Q. How do structural modifications at the 4-acetylphenyl or pyridinylmethyl groups influence biological activity?
- Structure-Activity Relationship (SAR) :
- Assays : Test modified analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or cellular models (e.g., cancer cell lines) to quantify IC shifts .
Q. How can crystallographic data resolve ambiguities in spectroscopic characterization?
- Single-Crystal X-Ray Diffraction : Determines bond lengths, angles, and spatial arrangement. For example, the piperidine ring adopts a chair conformation, and the acetylphenyl group is coplanar with the pyridine ring, as seen in related carboxamide structures .
- Applications : Use crystallographic data (e.g., unit cell parameters: a=13.286 Å, b=9.1468 Å) to validate NMR assignments or correct misinterpretations of diastereotopic protons .
Q. What computational strategies predict the pharmacokinetic and target-binding properties of this compound?
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The pyridinylmethyl group may form hydrogen bonds with active-site residues .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), solubility (moderate), and blood-brain barrier permeability (low due to polar carboxamide) .
Q. How should researchers address contradictory data between NMR and mass spectrometry during characterization?
- Hypothesis 1 : Impurities (e.g., unreacted starting material) may skew NMR integration ratios. Re-purify via column chromatography (silica gel, 10% MeOH/CHCl) .
- Hypothesis 2 : Isotopic peaks in MS (e.g., Cl/Cl) might be misassigned. Compare experimental vs. theoretical isotopic distributions using software like mMass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
